molecular formula C16H16N4O3 B12617573 4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 917759-35-4

4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12617573
CAS No.: 917759-35-4
M. Wt: 312.32 g/mol
InChI Key: YDLGZOPKJVRBDU-UHFFFAOYSA-N
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Description

4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one is a complex heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like benzylamine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidine derivatives such as:

Uniqueness

What sets 4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyethoxy group, for example, enhances its solubility and bioavailability compared to other similar compounds .

Properties

CAS No.

917759-35-4

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-[2-amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6-yl]phenol

InChI

InChI=1S/C16H16N4O3/c1-22-8-9-23-15-14-13(19-16(17)20-15)7-6-12(18-14)10-2-4-11(21)5-3-10/h2-7,21H,8-9H2,1H3,(H2,17,19,20)

InChI Key

YDLGZOPKJVRBDU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)O)N

Origin of Product

United States

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